Superior Inhibition of Triglyceride Synthesis Compared to S-Allyl Cysteine
In a study on primary rat hepatocytes, S-propyl cysteine (SPC), the non-acetylated analog of the target compound, achieved a maximal inhibition of triglyceride (TG) synthesis of 51% at 4.0 mmol/L, which was superior to the 43% maximal inhibition achieved by S-allyl cysteine (SAC) under the same conditions [1]. While this data is for SPC, it provides class-level inference for the activity of the S-propyl side chain in lipid regulation.
| Evidence Dimension | Maximal inhibition of [2-14C]acetate incorporation into triglyceride |
|---|---|
| Target Compound Data | SPC: 51% |
| Comparator Or Baseline | SAC: 43% |
| Quantified Difference | 8% higher maximal inhibition for SPC |
| Conditions | Cultured rat hepatocytes, 4.0 mmol/L concentration |
Why This Matters
For researchers investigating lipid metabolism, the 8% higher maximal inhibition by the S-propyl side chain compared to the S-allyl variant is a quantifiable differentiation point for selecting a lead compound in studies of hypertriglyceridemia.
- [1] Liu L, Yeh YY. Water-soluble organosulfur compounds of garlic inhibit fatty acid and triglyceride syntheses in cultured rat hepatocytes. Lipids. 2001 Apr;36(4):395-400. View Source
